N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide
Description
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a heterocyclic organic compound featuring a tetrahydrothieno[2,3-c]pyridine core fused with a benzamide moiety. Key structural elements include:
- 6-benzyl substitution: A benzyl group enhances lipophilicity and may influence receptor binding.
- 3-cyano group: The electron-withdrawing cyano group stabilizes the thienopyridine ring and modulates electronic properties.
This compound shares structural motifs with kinase inhibitors and modulators of protein-protein interactions, though its specific biological targets remain under investigation. Its synthesis likely involves multi-step functionalization of the thienopyridine scaffold, followed by coupling with the sulfamoyl benzamide moiety .
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O3S2/c1-21(2)17-34(18-22(3)4)39(36,37)25-12-10-24(11-13-25)29(35)32-30-27(16-31)26-14-15-33(20-28(26)38-30)19-23-8-6-5-7-9-23/h5-13,21-22H,14-15,17-20H2,1-4H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPRJLVVGVDYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular weight of approximately 486.01 g/mol and a chemical formula of C23H30N4O3S2. Its structure includes a thieno[2,3-c]pyridine core, which is known for its bioactive properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 486.01 g/mol |
| Molecular Formula | C23H30N4O3S2 |
| LogP | 3.8167 |
| Polar Surface Area | 72.398 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in various signaling pathways. For instance, studies have shown that related thieno[2,3-c]pyridine derivatives can selectively inhibit c-Jun N-terminal kinases (JNK), specifically JNK2 and JNK3, which are implicated in cellular stress responses and apoptosis .
Efficacy in Biological Systems
- Inhibition of JNK Kinases : The compound exhibits potent inhibitory effects against JNK kinases. For example, related compounds have demonstrated IC50 values in the low micromolar range (pIC50 values around 6.5 to 6.7) against JNK2 and JNK3 . This suggests that the compound could be effective in modulating pathways associated with inflammation and cancer.
- Human Phenylethanolamine N-methyltransferase (hPNMT) : Compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold have shown inhibitory potency against hPNMT, an enzyme critical for catecholamine biosynthesis . This inhibition can influence adrenergic signaling pathways.
Study on JNK Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters explored a series of thieno[2,3-c]pyridine derivatives as selective inhibitors of JNK2 and JNK3. The authors reported that specific modifications to the thieno-pyridine structure significantly enhanced inhibitory potency while maintaining selectivity against other MAPK family members .
hPNMT Inhibition Analysis
Research focusing on the structure-activity relationship (SAR) of tetrahydrothieno derivatives indicated that certain substitutions at the nitrogen or sulfur positions could lead to increased hPNMT inhibitory activity. This was supported by molecular docking studies that elucidated binding interactions within the active site of the enzyme .
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
*Calculated based on formula inferred from IUPAC name.
Research Findings
- Substituent Impact on NMR Profiles: Comparative NMR studies (e.g., ) demonstrate that substituents in regions analogous to the benzyl and sulfamoyl groups (positions 29–36 and 39–44) significantly alter chemical shifts. For example, the benzyl group in the target compound likely deshields protons in the tetrahydrothienopyridine ring (region A), while the diisobutylsulfamoyl group may perturb aromatic protons in region B .
- The methoxy group in the pyridin-3-amine derivative () improves aqueous solubility but may reduce membrane penetration compared to the target compound’s sulfamoyl group .
Physicochemical and Pharmacokinetic Predictions
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
